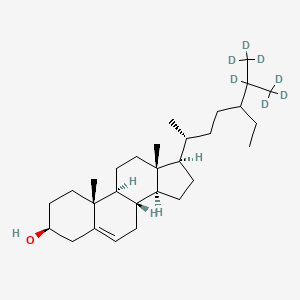
beta-Sitosterol-d7 (mixture of diasteromers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-Sitosterol-d7 (mixture of diastereomers) is a deuterium-labeled derivative of A-Sitosterol, a naturally occurring phytosterol found in various plant species. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of A-Sitosterol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of A-Sitosterol-d7 involves the hydrogenation of A-Sitosterol in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure the incorporation of deuterium atoms into the sterol structure.
Industrial Production Methods: Industrial production of A-Sitosterol-d7 follows similar synthetic routes but on a larger scale. The process involves the extraction of A-Sitosterol from plant sources, followed by its hydrogenation with deuterium gas. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using chromatographic techniques.
化学反応の分析
Types of Reactions: A-Sitosterol-d7 undergoes various chemical reactions, including:
Oxidation: A-Sitosterol-d7 can be oxidized to form A-Sitosterol-d7 oxide using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of A-Sitosterol-d7 can be achieved using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in A-Sitosterol-d7 with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of light or heat, alkylating agents like methyl iodide.
Major Products:
Oxidation: A-Sitosterol-d7 oxide.
Reduction: Reduced A-Sitosterol-d7 derivatives.
Substitution: Halogenated or alkylated A-Sitosterol-d7 derivatives.
科学的研究の応用
A-Sitosterol-d7 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in studies of sterol metabolism and synthesis.
Biology: Employed in the investigation of sterol function in cell membranes and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sterols.
Industry: Applied in the development of deuterium-labeled standards for analytical methods such as mass spectrometry.
作用機序
The mechanism of action of A-Sitosterol-d7 is similar to that of A-Sitosterol. It interacts with cell membranes, influencing their fluidity and permeability. A-Sitosterol-d7 also modulates signaling pathways by interacting with membrane-bound receptors and enzymes. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking in metabolic studies.
類似化合物との比較
A-Sitosterol: The non-deuterated form of A-Sitosterol-d7.
Campesterol: Another phytosterol with a similar structure but different side chain.
Stigmasterol: A phytosterol with a double bond in the side chain.
Uniqueness of A-Sitosterol-d7: A-Sitosterol-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques, such as mass spectrometry, to study its metabolic pathways and interactions with biological systems. This makes A-Sitosterol-d7 a valuable tool in both basic and applied research.
特性
分子式 |
C29H50O |
|---|---|
分子量 |
421.7 g/mol |
IUPAC名 |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1/i2D3,3D3,19D |
InChIキー |
KZJWDPNRJALLNS-GNYYFJBRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C(CC)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
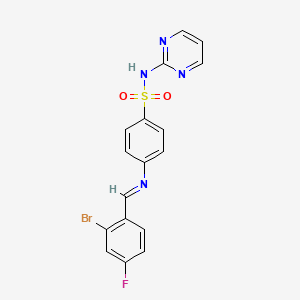
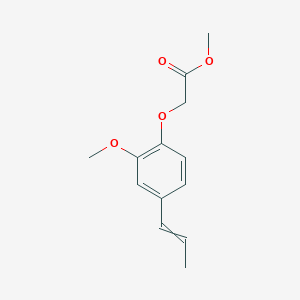
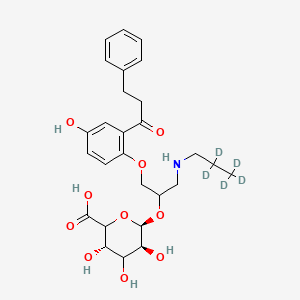

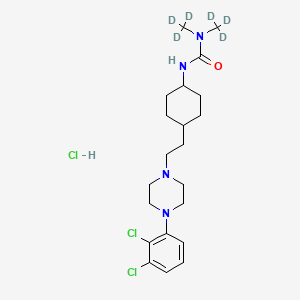
![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)

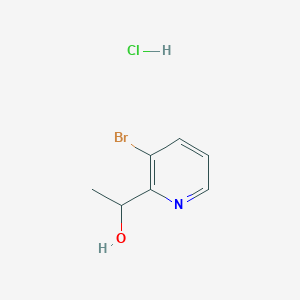

![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)


